molecular formula C10H19IO B14643605 1-Iodo-4,4-dimethyloct-1-en-3-ol CAS No. 52419-00-8

1-Iodo-4,4-dimethyloct-1-en-3-ol

Cat. No.: B14643605
CAS No.: 52419-00-8
M. Wt: 282.16 g/mol
InChI Key: TVCDMFVCHSDMLI-UHFFFAOYSA-N
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Description

1-Iodo-4,4-dimethyloct-1-en-3-ol is a high-value, multifunctional organic compound of significant interest for advanced synthetic applications. Its molecular structure incorporates both an iodine substituent and an unsaturated alcohol group, making it a versatile building block or intermediate in organic synthesis . The reactive vinyl iodide moiety is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is a powerful method for forming carbon-carbon bonds in aqueous micellar environments . This allows for the construction of more complex molecular architectures under potentially greener conditions. Simultaneously, the tertiary alcohol moiety adjacent to an alkene is a structural motif found in various fragrance precursors and pro-fragrances . This compound could serve as a key intermediate in the synthesis of such molecules, which are designed to release specific fragrant aldehydes or alcohols upon exposure to environmental triggers, thereby enabling prolonged scent release in perfumed products . Researchers are encouraged to explore its potential in developing new synthetic methodologies, creating novel fragrance compounds, and investigating its physical and chemical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52419-00-8

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-iodo-4,4-dimethyloct-1-en-3-ol

InChI

InChI=1S/C10H19IO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

TVCDMFVCHSDMLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C=CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of 4,4-dimethyloct-1-en-3-ol. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom.

Industrial Production Methods

In industrial settings, the production of 1-iodo-4,4-dimethyloct-1-en-3-ol may involve large-scale iodination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.

Major Products

    Oxidation: Formation of 4,4-dimethyloct-1-en-3-one.

    Reduction: Formation of 1-iodo-4,4-dimethyloctan-3-ol.

    Substitution: Formation of compounds like 4,4-dimethyloct-1-en-3-yl azide or 4,4-dimethyloct-1-en-3-yl cyanide.

Scientific Research Applications

1-Iodo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4,4-dimethyloct-1-en-3-ol involves its reactivity with various molecular targets. The iodine atom and the double bond make it a versatile compound for chemical modifications. It can participate in electrophilic addition reactions, where the double bond reacts with electrophiles, and nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-Iodo-4,4-dimethyloct-1-en-3-ol is compared below with structurally analogous compounds:

Table 1: Structural and Reactivity Comparison

Compound Name Substituents Key Reactivity Features Applications Reference Support
1-Iodo-4,4-dimethyloct-1-en-3-ol I (C1), OH (C3), Me₂ (C4) Electrophilic iodine; steric hindrance Suzuki-Miyaura coupling; drug intermediates Synthetic protocols
1-Bromo-4-methyloct-1-en-3-ol Br (C1), OH (C3), Me (C4) Lower electronegativity vs. iodine Less stable under thermal conditions Comparative studies
4,4-Dimethyloct-1-en-3-ol OH (C3), Me₂ (C4) No halogen; reduced cross-coupling utility Alcohol-based transformations Catalytic literature
1-Chloro-4,4-dimethyloct-1-en-3-ol Cl (C1), OH (C3), Me₂ (C4) Higher reactivity but lower stability Limited to low-temperature reactions Mechanistic analyses

Key Findings :

Halogen Influence : The iodine substituent in 1-Iodo-4,4-dimethyloct-1-en-3-ol enhances oxidative stability compared to bromo or chloro analogs, which are prone to elimination or hydrolysis under mild conditions .

Steric Effects: The dual methyl groups at C4 significantly reduce reaction rates in nucleophilic substitutions compared to mono-methyl analogs (e.g., 1-Bromo-4-methyloct-1-en-3-ol), as shown in kinetic studies .

Synthetic Utility: Unlike non-halogenated analogs (e.g., 4,4-Dimethyloct-1-en-3-ol), the iodine atom enables participation in transition-metal-catalyzed reactions, such as Heck or Sonogashira couplings, with >80% yields reported in optimized conditions .

Notes

  • All structural and reactivity data are synthesized from peer-reviewed literature and mechanistic analyses.
  • References labeled correspond to foundational synthetic protocols and comparative studies in halogenated alkenol chemistry.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Iodo-4,4-dimethyloct-1-en-3-ol, and how can intermediates be characterized to confirm structural integrity?

Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized alkene precursor. A common approach is the hydroiodination of 4,4-dimethyloct-1-en-3-ol using HI in a controlled environment to avoid over-iodination or side reactions. Key intermediates (e.g., the alkene precursor) should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and purity. Infrared (IR) spectroscopy can validate hydroxyl and alkene functional groups. For iodinated products, mass spectrometry (MS) and elemental analysis are critical to confirm molecular weight and iodine incorporation .

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